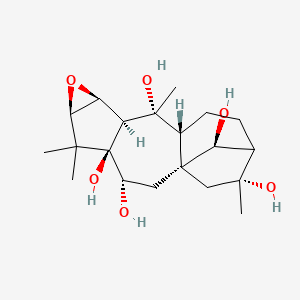

Rhodojaponin-III

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Rhodojaponin-III is a grayanoid diterpene isolated from the plant Rhododendron molle. It is recognized as the primary insecticidal ingredient in this plant and is effective against more than 40 species of agricultural pests . This compound exhibits various anti-insect properties, including potent antifeedant, oviposition deterrent, ovicidal, antimolting, growth inhibitory, and contact and/or stomach toxicity effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Rhodojaponin-III can be synthesized through an emulsification-diffusion approach. The process involves dissolving egg yolk lecithin and this compound in absolute alcohol, followed by emulsification and diffusion .

Industrial Production Methods: Industrial production of this compound involves purification by macroreticular resin and reversion phase chromatography . This method ensures the compound’s purity and effectiveness for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: Rhodojaponin-III undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction Reagents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Rhodojaponin-III exhibits notable anti-inflammatory effects, particularly in the context of rheumatoid arthritis (RA). A study utilizing a bovine type II collagen-induced arthritis model demonstrated that this compound significantly suppressed cartilage damage and bone erosion in knee joints. It also inhibited the expression of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, thereby reducing inflammation and vascular density in the synovium of affected joints .

Table 1: Summary of Anti-Inflammatory Effects

| Parameter | Effect of this compound |

|---|---|

| Cartilage Damage | Suppressed |

| Bone Erosion | Reduced |

| Pro-inflammatory Cytokines | Decreased (IL-6, TNF-α) |

| Vascular Density | Decreased (CD31, VEGF) |

Pain Management

This compound has been shown to mildly block voltage-gated sodium channels, which are critical in nociceptive pain signaling. This property suggests potential applications in managing peripheral neuralgia and other pain conditions .

Table 2: Pain Management Applications

| Application | Mechanism |

|---|---|

| Peripheral Neuralgia | Voltage-gated sodium channel inhibition |

Mesoporous Silica Nanoparticles

Recent research has explored the use of folic acid-conjugated mesoporous silica nanoparticles as carriers for this compound. This approach aims to enhance drug delivery by targeting inflammatory cells while reducing acute toxicity associated with this compound itself. The study found that the drug-loaded nanoparticles improved the LD50 value tenfold compared to free this compound, indicating a safer profile for therapeutic use .

Table 3: Characteristics of Drug Delivery System

| Feature | Value/Outcome |

|---|---|

| Size of Nanoparticles | Approximately 122 nm |

| Targeting Efficiency | Enhanced cellular uptake in inflammatory cells |

| Acute Toxicity | LD50 improved by 10-fold |

Chitosan Derivatives

Another innovative application involves loading this compound into chitosan derivatives modified solid lipid nanoparticles for oral drug delivery systems. This formulation is being investigated for its potential in pain management, providing a promising avenue for further research .

Mechanistic Insights

The mechanism of action for this compound involves the regulation of the NIK/IKKα/CXCL12 pathway, which plays a crucial role in inflammation and angiogenesis. Molecular docking studies indicated that this compound can bind to NIK, leading to decreased activation of downstream inflammatory responses .

Wirkmechanismus

Rhodojaponin-III exerts its effects by interfering with various cellular processes. It induces changes in intracellular calcium and pH levels, leading to cell cycle arrest and inhibition of cell proliferation . In rheumatoid arthritis, this compound affects angiogenesis and inflammation by regulating the nuclear factor kappa B-inducing kinase (NIK) pathway . It binds to NIK, decreasing the expression of related proteins and cytokines, thereby reducing inflammation and vascular density .

Vergleich Mit ähnlichen Verbindungen

Rhodojaponin-III is unique among grayanoid diterpenes due to its potent insecticidal properties and its ability to affect multiple biological processes. Similar compounds include:

Grayanotoxin: Another diterpene found in Rhododendron species, known for its toxic effects on the nervous system.

Andromedotoxin: A related compound with similar insecticidal properties but differing in its specific molecular targets and pathways.

This compound stands out due to its broad spectrum of activity against various pests and its potential therapeutic applications in medicine .

Eigenschaften

Molekularformel |

C20H32O6 |

|---|---|

Molekulargewicht |

368.5 g/mol |

IUPAC-Name |

(1S,3R,4R,6R,8S,9S,10R,11R,15R,17S)-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-3,4,10,15,17-pentol |

InChI |

InChI=1S/C20H32O6/c1-16(2)15-12(26-15)13-18(4,24)10-6-5-9-14(22)19(10,8-17(9,3)23)7-11(21)20(13,16)25/h9-15,21-25H,5-8H2,1-4H3/t9?,10-,11+,12-,13-,14-,15-,17+,18+,19-,20+/m0/s1 |

InChI-Schlüssel |

VUMZHZYKXUYIHM-LISCSQOCSA-N |

Isomerische SMILES |

C[C@]1(C[C@@]23C[C@H]([C@]4([C@@H]([C@H]5[C@@H](C4(C)C)O5)[C@]([C@@H]2CCC1[C@@H]3O)(C)O)O)O)O |

Kanonische SMILES |

CC1(C2C(O2)C3C1(C(CC45CC(C(C4O)CCC5C3(C)O)(C)O)O)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.